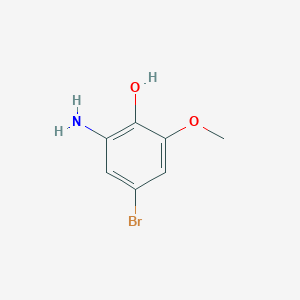

2-Amino-4-bromo-6-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMZDAMLJNSKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Amino-4-bromo-6-methoxyphenol, the expected ¹H-NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the bromine atom.

Expected ¹H-NMR Data (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Singlet / Doublet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| -NH₂ | 3.5 - 5.0 (broad) | Singlet (broad) |

Note: This table is hypothetical and based on general principles of NMR spectroscopy. Actual experimental values are not available in the searched literature.

¹³C-NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The positions of these signals are determined by the electronic environment of each carbon. The carbons bonded to electronegative atoms (oxygen, nitrogen, bromine) would appear at lower field (higher ppm values).

Expected ¹³C-NMR Data (Hypothetical)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-Br | 100 - 110 |

| C-NH₂ | 135 - 145 |

| C-OH | 140 - 150 |

| C-OCH₃ | 145 - 155 |

| Aromatic C-H | 110 - 125 |

Note: This table is hypothetical. No experimental ¹³C-NMR data for this specific compound has been found in public databases.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to the O-H stretch of the phenol (B47542), N-H stretches of the amine, the C-O stretch of the ether, and various C-H and C=C stretches of the aromatic ring.

Expected IR Absorption Bands (Hypothetical)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Amine -NH₂ | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methoxy C-H | C-H stretch | 2850 - 2960 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Ether C-O | C-O stretch | 1000 - 1300 |

Note: This table is hypothetical and based on characteristic IR frequencies. No experimental IR spectrum for this compound is publicly available.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound is 218.05 g/mol . nih.gov

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. For this compound, one would expect to observe the protonated molecular ion [M+H]⁺ at an m/z value of approximately 219.05 and 221.05, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Expected ESI-MS Data (Hypothetical)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M+H]⁺ | ~219.98 | ~221.98 |

Note: This table is hypothetical. No experimental ESI-MS data has been located.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the purity of this compound and confirm its molecular weight. The compound would first be separated from any impurities on an HPLC column, and the eluent would be directed into the mass spectrometer. A peak corresponding to the retention time of the compound would show the mass spectrum with the expected molecular ion. While general information about the LC-MS technique is available, no studies detailing the LC-MS analysis of this specific compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the substituted benzene (B151609) ring. The presence of the amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) groups, all of which are auxochromes, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol.

Intermolecular interactions have been shown to enhance the light absorption of methoxyphenols. nih.gov In the case of this compound, the potential for intermolecular hydrogen bonding could lead to the formation of charge-transfer complexes, which would further influence its optical behavior and result in enhanced light absorption. nih.gov

A hypothetical UV-Vis absorption data table for this compound, based on common transitions in similar aromatic compounds, is presented below.

| Plausible Electronic Transition | Expected Wavelength Range (nm) | Associated Functional Groups |

| π → π | 270-320 | Substituted Benzene Ring |

| n → π | 350-450 | Amino (-NH2), Hydroxyl (-OH), Methoxy (-OCH3) |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

A key feature expected in the crystal structure of this compound is the presence of intramolecular hydrogen bonds. Specifically, a hydrogen bond is likely to form between the hydroxyl group (-OH) and the adjacent amino group (-NH2), creating a stable six-membered ring. This type of intramolecular hydrogen bonding is a common feature in ortho-substituted aminophenols and contributes significantly to the planarity of the molecule.

Studies on related methoxyphenols have highlighted the importance of both intermolecular and intramolecular hydrogen bonds in their condensed matter structures. nih.gov For instance, in a closely related Schiff base, (E)-2-[(2-Amino-4,5-dibromo-phen-yl)imino-meth-yl]-6-methoxy-phenol, intramolecular O-H···N and N-H···N hydrogen bonds are observed. researchgate.net

A table of expected intramolecular hydrogen bond parameters for this compound is provided below.

| Donor (D) | Acceptor (A) | Expected D-H···A Distance (Å) | Expected D-H···A Angle (°) |

| O-H | N | 2.5 - 2.8 | 140 - 170 |

| N-H | O | 2.6 - 2.9 | 130 - 160 |

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, in addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds involving the amino and hydroxyl groups are expected to play a crucial role in the crystal packing. These interactions would likely link molecules into chains or sheets.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified.

For this compound, a Hirshfeld surface analysis would be expected to reveal the dominant role of O···H/H···O and N···H/H···N contacts, corresponding to the hydrogen bonding interactions. The bromine atom would likely be visible as distinct regions of contact on the surface, indicative of halogen-halogen or halogen-hydrogen interactions. The analysis of related substituted phenols has demonstrated the utility of Hirshfeld surface analysis in distinguishing different types of intermolecular interactions. mq.edu.au

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. A hypothetical breakdown of the major intermolecular contacts for this compound is presented in the table below, based on analyses of similar molecules.

| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface (%) |

| H···H | 35 - 45 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 10 - 20 |

| Br···H/H···Br | 5 - 10 |

| N···H/H···N | 5 - 10 |

| C···C | < 5 |

Iv. Computational Chemistry and Theoretical Studies of 2 Amino 4 Bromo 6 Methoxyphenol and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules like 2-Amino-4-bromo-6-methoxyphenol. A popular functional for such studies is B3LYP, often paired with basis sets like 6-311++G(d,p) or 6-31G**, to achieve a good balance between accuracy and computational cost. researchgate.netresearchgate.net These calculations allow for the optimization of the molecular geometry to find the most stable conformation and to predict a variety of molecular properties. researchgate.netresearchgate.net

The first step in computational analysis is typically the optimization of the molecular geometry to find the structure with the lowest energy. researchgate.net For substituted phenols and similar aromatic compounds, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. ajchem-a.comresearchgate.net In molecules like substituted Schiff bases, which are analogues to the titular compound, DFT has been used to determine the planarity of the molecule and the configuration around double bonds. scienceopen.com For instance, in a related (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the molecule was found to be nearly planar, a conformation stabilized by an intramolecular hydrogen bond. scienceopen.com The study of different conformers, such as those arising from the rotation around single bonds, helps in identifying the most stable three-dimensional arrangement of the atoms in space. researchgate.net

Table 1: Representative Calculated Structural Parameters for Phenolic Compounds This table is illustrative and provides typical data ranges for phenolic compounds based on DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value Range |

|---|---|

| C-C (aromatic) bond length | 1.38 - 1.42 Å |

| C-O (phenol) bond length | 1.34 - 1.37 Å |

| C-N (amine) bond length | 1.38 - 1.42 Å |

| C-Br bond length | 1.88 - 1.91 Å |

| O-H bond length | 0.96 - 0.98 Å |

| C-O-C (methoxy) angle | 117 - 120° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.govossila.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.comossila.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. numberanalytics.comset-science.com DFT calculations are a reliable method for determining the energies of these orbitals and the resulting energy gap. researchgate.net For many organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions.

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Phenol (B47542) Analogue This table presents hypothetical data to illustrate the typical outputs of FMO analysis. Actual values for this compound would need to be calculated.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -1.67 |

| HOMO-LUMO Gap (ΔE) | 3.98 |

From these energies, other global reactivity descriptors like electronegativity (χ), chemical hardness (η), and chemical softness (S) can be calculated. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. scienceopen.comresearchgate.net Green and yellow areas represent intermediate potentials. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding and coordination with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. taylorandfrancis.comwisc.edu It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. taylorandfrancis.comicm.edu.pl This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule, which contribute to its stability. icm.edu.plresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu For aromatic systems, NBO analysis can reveal significant delocalization of π-electrons within the ring and can also highlight intramolecular hydrogen bonding. researchgate.nettaylorandfrancis.com For instance, an interaction between a lone pair on an oxygen or nitrogen atom and an adjacent antibonding orbital can indicate a stabilizing charge transfer. researchgate.net

Table 3: Hypothetical NBO Analysis Data for a Key Interaction in a Phenolic Analogue This table illustrates the type of information obtained from an NBO analysis. The specific interactions and energies would be unique to this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ(C-C)ring | ~20-30 |

| LP(1) N | σ(C-C)ring | ~30-50 |

| π(C=C) | π*(C=C) | ~15-25 |

For molecules containing functional groups like phenols and amines, the possibility of tautomerism exists. In the case of phenolic compounds, keto-enol tautomerism is a key consideration. DFT calculations can be employed to determine the relative stabilities of different tautomeric forms by calculating their total energies. researchgate.net The tautomer with the lower total energy is considered the more stable form. researchgate.net Studies on related Schiff base compounds have shown that the enol form is often more stable, both in the solid state and in various solvents. researchgate.net Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated at different temperatures to assess the spontaneity of tautomerization. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study excited states and predict electronic absorption spectra (e.g., UV-Vis spectra). mdpi.comchemrxiv.org By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net This theoretical prediction of the UV-Vis spectrum can then be compared with experimental data to validate the computational methodology. mdpi.com The method has been successfully applied to a wide range of organic molecules, including natural compounds and synthetic dyes. mdpi.comresearchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects (often through models like the Polarizable Continuum Model, PCM), can significantly influence the accuracy of the predicted spectra. mdpi.com Real-time TD-DFT is an alternative formulation that can simulate broadband spectra by propagating the electronic wavefunctions over time. aps.orgohio-state.edu

Analysis of Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting how a molecule will interact with other chemical species. These descriptors include electronegativity, chemical hardness, and the electrophilicity index, which help in understanding the reactive nature of the molecule.

An Electrophilicity-Based Charge Transfer (ECT) analysis allows for the quantification of the charge transfer in a chemical reaction. This analysis is crucial for understanding the electrophilic or nucleophilic character of a molecule. Based on the conducted research, specific ECT analysis data for this compound is not available in the reviewed literature.

Thermodynamic Property Predictions and Reaction Feasibility Studies

Theoretical calculations are highly effective in predicting the thermodynamic properties of molecules and assessing the feasibility of chemical reactions. These studies often involve the calculation of parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea).

While direct thermodynamic predictions for this compound are not documented in the searched scientific literature, a study on the analogous compound 2-(ethyliminomethyl)-6-methoxyphenol provides a relevant example of how such analyses are conducted. This research explored the feasibility of intramolecular proton transfer (IPT) reactions using DFT and time-dependent DFT (TDDFT) calculations.

The viability of a reaction can be judged from both thermodynamic and kinetic perspectives. The change in enthalpy (ΔH) indicates whether a reaction is thermodynamically favorable (exothermic or endothermic), while the activation energy (Ea) provides insight into the kinetic barrier that must be overcome for the reaction to proceed.

For the analogue 2-(ethyliminomethyl)-6-methoxyphenol, computational studies investigated the potential for both single and double proton transfer reactions in its ground and excited electronic states. The results indicated that while the intramolecular proton transfer is not favorable in the ground state, it becomes feasible in the excited state (a phenomenon known as Excited-State Intramolecular Proton Transfer or ESIPT).

The table below, adapted from analogous studies, illustrates the type of data generated in such computational investigations. Please note that this data is for the analogue 2-(ethyliminomethyl)-6-methoxyphenol and serves as an example of the analysis.

| Electronic State | Reaction Type | Enthalpy Change (ΔH) (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Feasibility |

| Ground (S₀) | Single Proton Transfer | N/A | High | Unfavorable |

| Excited (S₁) | Single Proton Transfer | Favorable | Low | Favorable |

| Ground (S₀) | Double Proton Transfer | Unfavorable | High | Unfavorable |

| Excited (S₁) | Double Proton Transfer | Favorable | Moderate | Favorable |

This table is illustrative and based on findings for an analogous compound, 2-(ethyliminomethyl)-6-methoxyphenol, to demonstrate the application of computational thermodynamic and kinetic analysis.

Such theoretical studies are invaluable for understanding reaction mechanisms and predicting the chemical behavior of complex organic molecules, providing a foundational understanding that can guide experimental work.

V. Reactivity and Reaction Mechanisms of 2 Amino 4 Bromo 6 Methoxyphenol Derivatives

Phenolic Reactivity: Pathways for Oxidation and Controlled Derivatization

The phenolic hydroxyl group is a primary site of reactivity, susceptible to both oxidation and various derivatization reactions such as O-alkylation.

Pathways for Oxidation: The oxidation of aminophenols can proceed through several pathways, often leading to the formation of highly reactive quinone-imine species. In the case of 2-aminophenol (B121084) derivatives, enzymatic or chemical oxidation typically yields o-quinone imines nih.govnih.gov. The presence of the electron-donating amino and methoxy (B1213986) groups on the ring would likely facilitate this oxidation. Studies on the oxidation of p-aminophenol have shown that it can form complex products like N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, indicating that the initial quinone imine can undergo further reactions rsc.org.

Furthermore, the guaiacol (B22219) (2-methoxyphenol) substructure is known to be a potent scavenger of reactive oxygen species, particularly hydroxyl radicals jst.go.jpnih.gov. The oxidation of guaiacol can be initiated by radical processes, highlighting a potential non-enzymatic oxidation pathway for 2-Amino-4-bromo-6-methoxyphenol in the presence of radical initiators informahealthcare.com.

Controlled Derivatization: Controlled derivatization of the phenolic hydroxyl group, such as O-alkylation, requires careful management of the competing reactivity of the amino group. A common strategy for achieving selective O-alkylation of aminophenols involves a protection-alkylation-deprotection sequence. The amino group can be selectively protected, often by condensation with an aldehyde like benzaldehyde (B42025) to form an imine. With the more nucleophilic amino group masked, the phenolic hydroxyl can be alkylated using an alkyl halide in the presence of a base. Subsequent hydrolysis of the imine regenerates the free amino group, yielding the desired O-alkylated product researchgate.net.

Alternative modern methods include copper-catalyzed cross-coupling reactions. For instance, phenols can be efficiently O-alkylated using alkylborane reagents in the presence of a copper(II) acetate (B1210297) catalyst and an oxidant. This method avoids the need for strong bases, making it compatible with a wider range of functional groups organic-chemistry.org.

Below is a table summarizing representative conditions for selective O-alkylation of aminophenols.

| Method | Reagents & Conditions | Description | Selectivity |

| Protection-Alkylation | 1. Benzaldehyde, MeOH, rt2. Alkyl halide, K₂CO₃3. HCl (aq) | Three-step process involving imine protection of the amino group, alkylation of the phenol (B47542), and subsequent deprotection. | High for O-alkylation. |

| Copper-Catalyzed Coupling | Alkylborane, Cu(OAc)₂, Di-tert-butyl peroxide | A direct, one-step cross-coupling reaction that forms the C-O bond. | Good to excellent yields for O-alkylation. |

Interactive Data Table: Click on the headers to sort the data.

Halogen Reactivity: Investigations into Nucleophilic Substitution Pathways

The bromine atom on the aromatic ring is a key functional group that enables carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is less common but can occur under specific conditions.

Palladium-Catalyzed Cross-Coupling: The bromo-substituent is an excellent substrate for a variety of powerful cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. This methodology would allow the bromine atom of this compound to be replaced by a wide range of primary or secondary amines, providing access to a diverse library of N-aryl derivatives nih.govwikipedia.orgorganic-chemistry.org. The development of specialized phosphine (B1218219) ligands has been critical to the reaction's broad applicability youtube.com.

Suzuki-Miyaura Coupling: This reaction is used to form new C-C bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester youtube.comyoutube.com. Research has demonstrated the successful Suzuki coupling of unprotected ortho-bromoanilines, a substrate class structurally analogous to this compound nih.gov. This indicates that the bromine atom can be substituted with various alkyl, alkenyl, or aryl groups, significantly expanding the structural diversity of its derivatives.

Nucleophilic Aromatic Substitution (SNAr): The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, which are absent in this molecule. However, SNAr reactions can sometimes proceed through alternative mechanisms. For example, concerted SNAr mechanisms have been reported for reactions between 5-bromo-1,2,3-triazines and phenols nih.gov. Additionally, directed SNAr reactions have been observed where a directing group can facilitate ortho-specific substitution without a strong activating group nih.gov. While not a primary pathway, the possibility of SNAr under specific conditions, potentially involving the directing influence of the ortho-amino group, cannot be entirely ruled out.

The table below compares the two major pathways for halogen reactivity.

| Reaction Type | Catalyst/Reagents | Bond Formed | Key Features |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base | C-N | Versatile for synthesizing aryl amines; wide substrate scope. |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoboron reagent | C-C | Forms biaryl compounds and alkylated arenes; mild conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile, (Potentially specific conditions) | C-Nu | Generally requires strong electron-withdrawing groups, which are absent. Less likely pathway. |

Interactive Data Table: Click on the headers to sort the data.

Amino Group Reactivity: Condensation and Aminomethylation Reaction Mechanisms

The primary amino group is a potent nucleophile and its reactivity is central to forming imines through condensation and to participating in aminomethylation reactions.

Condensation and Imine Formation: The amino group readily reacts with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). This acid-catalyzed, reversible reaction proceeds through a distinct mechanism orgoreview.commasterorganicchemistry.com.

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate libretexts.org.

Protonation of Hydroxyl: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H₂O).

Elimination: The lone pair of electrons on the nitrogen pushes down to form a C=N double bond, eliminating a molecule of water and forming an iminium ion.

Deprotonation: A base removes the proton from the nitrogen, yielding the final, neutral imine product and regenerating the acid catalyst libretexts.org. The rate of this reaction is pH-dependent, with optimal rates typically observed around pH 4-5 orgoreview.com.

Aminomethylation (Mannich Reaction): Aminomethylation is a three-component reaction that forms a β-amino-carbonyl compound, known as a Mannich base byjus.com. In the context of this compound, the amino group can act as the amine component in a Mannich reaction. The mechanism involves wikipedia.orgorganic-chemistry.org:

Iminium Ion Formation: The amine reacts with a non-enolizable aldehyde, typically formaldehyde, to form an electrophilic iminium ion.

Nucleophilic Attack: A carbon nucleophile (an "active hydrogen compound" such as a ketone, or in some cases, an electron-rich aromatic ring like another phenol molecule) attacks the iminium ion. This reaction introduces an aminomethyl (-CH₂-NR₂) group onto the nucleophilic substrate organicreactions.org.

Examination of Regioselectivity and Stereochemical Control in Chemical Transformations

The substitution pattern of this compound creates a complex interplay of electronic and steric effects that govern the regioselectivity of its reactions.

Regioselectivity: In electrophilic aromatic substitution, the outcome is determined by the directing effects of the existing substituents.

Activating, Ortho-, Para-Directing Groups: The hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups are all electron-donating groups that activate the aromatic ring towards electrophilic attack. They direct incoming electrophiles to the positions ortho and para relative to themselves youtube.comquora.com. The -OH and -NH₂ groups are particularly strong activators.

Deactivating, Ortho-, Para-Directing Group: The bromine (-Br) atom is an electron-withdrawing group via induction, making it deactivating. However, due to resonance effects involving its lone pairs, it is also an ortho-, para-director youtube.com.

When multiple substituents are present, the most powerfully activating group typically controls the position of substitution libretexts.orgyoutube.com. In this molecule, the -OH and -NH₂ groups would be the dominant directors. The only available position on the ring is C5 (ortho to the -NH₂ group and meta to the -OH group). However, steric hindrance from the adjacent methoxy and bromine groups would significantly influence the feasibility of substitution at this site. Therefore, reactions are more likely to occur at the functional groups themselves (O-alkylation, N-acylation, etc.) rather than on the aromatic ring, unless the directing groups are modified or removed.

Stereochemical Control: Control over stereochemistry is crucial when new chiral centers are formed.

In condensation reactions that form imines, the C=N double bond can exist as E/Z isomers. The specific isomer formed can be influenced by steric and electronic factors of the substituents.

In reactions of derivatives, stereocontrol can be achieved. For example, asymmetric versions of the Mannich reaction have been developed using chiral organocatalysts to produce enantiomerically enriched products wikipedia.org.

In one study involving the oxidative dearomatization and subsequent intramolecular Diels-Alder reaction of a related N-allyl-2-aminophenol, the process was found to be completely diastereoselective, yielding only a single diastereomer of the complex tricyclic product acs.org. This highlights that high levels of stereochemical control are possible in the transformations of aminophenol derivatives.

Vi. Advanced Applications in Chemical Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-Amino-4-bromo-6-methoxyphenol serves as a highly functionalized intermediate for the construction of more complex molecular architectures. The differential reactivity of its functional groups—the nucleophilic amino and hydroxyl moieties, the electronically influential methoxy (B1213986) group, and the reactive bromo substituent—allows for its participation in a variety of selective, multi-step synthetic sequences. nih.gov

The amino and hydroxyl groups are primary sites for nucleophilic attack and condensation reactions. For instance, the amino group can react with carbonyl compounds to form imines, while the hydroxyl group can be converted into ethers or esters. dntb.gov.uaresearchgate.net This dual reactivity is foundational for creating elaborate structures. The bromo-substituent is particularly significant as it provides a reactive handle for carbon-carbon or carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

This strategic combination of reactive sites makes the compound a suitable starting point for synthesizing complex heterocyclic structures or natural product analogs. For example, similar aminophenol structures are used as precursors in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds investigated for their biological activity. nih.govnih.gov The synthesis often involves sequential reactions, first building a heterocyclic core using the amine functionality, followed by modification at other sites on the aromatic ring. nih.govnih.gov The ability to perform selective chemical transformations on the different functional groups is key to its utility as a versatile synthetic intermediate. nih.gov

Precursor for Heterocyclic Compounds and Designer Ligands in Coordination Chemistry

The inherent structure of this compound makes it an excellent precursor for synthesizing a range of heterocyclic compounds and specialized ligands for coordination chemistry. The vicinal amino and hydroxyl groups can participate in cyclization reactions with appropriate reagents to form fused heterocyclic systems.

More prominently, its structure is ideally suited for the design of "designer ligands," which are organic molecules crafted to bind to metal ions, forming coordination complexes. nih.govnih.gov The ability of such ligands to form stable complexes with a wide array of transition metals is a significant area of research. dntb.gov.ua The substituents on the phenyl ring, namely the bromo and methoxy groups, play a crucial role in modulating the electronic properties (e.g., electron density on the coordinating atoms) and steric environment of the resulting ligand. This, in turn, influences the geometry, stability, and reactivity of the final metal complex. nih.govresearchgate.net

A primary application of this compound in ligand design is in the synthesis of Schiff bases (also known as imines or azomethines). dntb.gov.uamdpi.com These are typically formed through the condensation reaction of the primary amino group with the carbonyl group of an aldehyde or a ketone. dntb.gov.uanih.gov The resulting Schiff base ligand, containing an imine (>C=N–) functional group and the adjacent hydroxyl group, can act as a bidentate chelating agent, binding to a metal ion through both the nitrogen and oxygen atoms. nih.gov

The synthesis is often a straightforward process, achieved by refluxing the aminophenol with the chosen carbonyl compound in a solvent like methanol (B129727) or ethanol (B145695). nih.gov This ease of synthesis allows for the creation of a vast library of ligands by simply varying the aldehyde or ketone reactant.

These Schiff base ligands readily form stable coordination complexes with various transition metal ions, including Manganese (Mn), Iron (Fe), Chromium (Cr), Cobalt (Co), and Copper (Cu). nih.govnih.gov The resulting metal complexes often exhibit well-defined geometries. Spectroscopic and analytical studies on related bromo- and methoxy-substituted Schiff base complexes indicate that they are often non-electrolytes and can adopt geometries such as octahedral or square pyramidal, depending on the metal ion and other coordinated species. nih.govresearchgate.net

Table 1: Characteristics of Metal Complexes with Related Bromo- and Methoxy-Substituted Schiff Base Ligands This table presents representative data for Schiff base complexes derived from precursors similar to this compound to illustrate common findings in the field.

| Metal Ion | General Formula of Complex | Molar Conductance (S cm² mol⁻¹) | Inferred Nature | Source(s) |

| Cr(III) | [M(L)Cl₂(H₂O)₂] | 2.68 - 8.12 | Non-electrolyte | nih.gov |

| Fe(III) | [M(L)Cl₂(H₂O)₂] | 2.68 - 8.12 | Non-electrolyte | nih.gov |

| Mn(II) | [M(L)Cl(H₂O)₃] | 2.68 - 8.12 | Non-electrolyte | nih.gov |

| Co(II) | [ML₂]·1.5H₂O | - | Octahedral Geometry Inferred | researchgate.net |

| VO(IV) | - | - | Square Pyramidal Geometry Inferred | researchgate.net |

Note: 'L' represents the Schiff base ligand.

Exploration in the Development of Novel Materials with Tailored Functionalities

The derivatives of this compound, particularly its Schiff base metal complexes, are explored in materials science for creating novel materials with specific, tailored functions. nih.govrsc.org The ability to systematically modify the ligand structure and coordinate different metal ions provides a powerful tool for fine-tuning the electronic, optical, and catalytic properties of the resulting materials. dntb.gov.ua

The coordination of the Schiff base ligand to a metal center can give rise to materials with applications in catalysis and chemo-sensing. dntb.gov.uarsc.org The imine group and the metal center can act as active sites for catalytic transformations. Furthermore, the bromo-substituent on the aromatic ring offers a potential site for polymerization or for grafting the molecule onto a solid support, creating heterogeneous catalysts or functionalized surfaces.

The interaction between the ligand and the metal ion can lead to distinct electronic properties. rsc.org This has led to the investigation of such complexes as chemo-sensors, where the binding of a specific analyte to the complex triggers a measurable change, such as a color change or a shift in fluorescence. rsc.org

Photophysical Investigations for Potential Sensor and Optoelectronic Applications

The photophysical properties of molecules derived from this compound, such as its Schiff base derivatives, are a subject of active research for their potential use in sensors and optoelectronic devices. rsc.org These investigations typically involve studying the absorption and emission of light by the molecules using techniques like UV-visible and fluorescence spectroscopy. mdpi.com

The electronic transitions within these molecules, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), determine their photophysical behavior. Upon coordination with metal ions, new electronic transitions can emerge, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). rsc.org These charge-transfer phenomena are critical for sensing applications. For example, the binding of a metal ion to a Schiff base ligand can cause a distinct shift in the absorption spectrum (a redshift or blueshift), providing a visual method for metal ion detection. rsc.org

Quantum chemical analyses, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to gain deeper insight into the electronic structure, orbital energies (HOMO-LUMO gap), and the nature of the electronic transitions responsible for the observed photophysical properties. rsc.orgmdpi.com Studies on related aminophenol Schiff bases show that their fluorescence properties can be highly sensitive to the solvent environment and the presence of electron-donating or electron-withdrawing groups on the molecule. mdpi.com This sensitivity is a desirable trait for the development of fluorescent sensors.

Table 2: Representative Photophysical Data for Related Amino-Aromatic Compounds This table includes data from various amino-containing aromatic compounds to illustrate the range of photophysical properties investigated for sensor applications.

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Key Finding/Mechanism | Source(s) |

| Aminophenol Schiff Base (MJ2) | Various | ~350-450 | - | Redshift upon binding Cu²⁺, Zn²⁺, Ni²⁺; suggests MLCT mechanism. | rsc.org |

| 2-Amino-4,6-diphenylnicotinonitriles | Dichloromethane | 362 - 398 | 425 - 530 | Solvent-dependent shifts in emission; influence of substituents on fluorescence. | mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-bromo-6-methoxyphenol in laboratory settings?

Methodological Answer: A multi-step synthesis is typically employed. Begin with the protection of the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions. Bromination is then performed using HBr in acetic acid under controlled temperature (0–5°C) to selectively introduce the bromo group at the para position. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7 v/v) as the mobile phase. Purify the final product via recrystallization in ethanol/water (1:1) to achieve >95% purity .

Q. How should researchers optimize purification of this compound to achieve high purity?

Methodological Answer: Post-synthesis purification can be optimized using column chromatography with a silica gel stationary phase and a gradient elution system (ethyl acetate/hexane, 10–40% ethyl acetate). For crystalline products, recrystallization in a mixed solvent system (e.g., ethanol/water) enhances purity. Validate purity using high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% formic acid) and confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks caused by aromatic protons and substituent effects.

- FTIR : Identify functional groups (e.g., -NH₂ at ~3400 cm⁻¹, C-Br at ~600 cm⁻¹).

- UV-Vis Spectroscopy : Monitor electronic transitions influenced by the electron-withdrawing bromo and electron-donating methoxy groups.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns via electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in methanol at 4°C. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods in SHELXT and refine with SHELXL (R-factor < 0.05). Analyze hydrogen bonding (e.g., N–H⋯O) and π-π stacking interactions using Mercury software. Deposit the CIF file in the Cambridge Structural Database (CSD) .

Q. What strategies address contradictions in reported reactivity of brominated aminophenols in cross-coupling reactions?

Methodological Answer: Contradictions often arise from varying reaction conditions. Standardize protocols using:

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene.

- Kinetic Studies : Use in situ NMR to track intermediate formation.

- Computational Modeling : Apply density functional theory (DFT) to explore energy barriers for Suzuki-Miyaura coupling pathways .

Q. How can computational methods predict the biological interactions of this compound with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses with proteins like cytochrome P450. Set grid boxes centered on active sites (e.g., 20 ų).

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS with the CHARMM36 force field to assess binding stability.

- Free Energy Calculations : Apply the MM-PBSA method to estimate binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches validate tautomeric stability in this compound across solvent systems?

Methodological Answer:

- UV-Vis Titration : Monitor absorbance shifts (250–400 nm) in solvents of varying polarity (water, DMSO, hexane).

- Variable-Temperature NMR : Acquire ¹H NMR spectra from 25°C to −40°C to detect tautomerization kinetics.

- DFT Calculations : Compare energy differences between keto-enol tautomers using Gaussian09 at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.